molecular formula C7H9N5 B1664709 9-Ethyladenine CAS No. 2715-68-6

9-Ethyladenine

Cat. No. B1664709
CAS RN: 2715-68-6
M. Wt: 163.18 g/mol
InChI Key: MUIPLRMGAXZWSQ-UHFFFAOYSA-N
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Description

9-Ethyladenine is a partially effective inhibitor of APRT (adenine phosphoribosyltransferase) . It is a modified purine base .


Synthesis Analysis

The synthesis of 9-ethyladenine involves treatment of adenine with bromoethane using sodium hydride as a base . Mechanochemical synthesis has been used to prepare salts and cocrystals of the modified nucleobase 9-ethyladenine with several carboxylic acids .


Molecular Structure Analysis

9-Ethyladenine, or 6-amino-9-ethylpurine, is a modified purine base. Its single crystal structure was early described . It has the ability to form hydrogen-bonded complexes through its Watson-Crick or Hoogsteen faces .


Chemical Reactions Analysis

9-Ethyladenine has been used to form different salts and/or cocrystals with alkyl dicarboxylic acids (HOOC-Xn-COOH, with n from 1 to 4) as coformers depending on the ΔpKa . It has also been observed to react with acrolein .


Physical And Chemical Properties Analysis

9-Ethyladenine has a molecular weight of 163.18 . It is a solid substance that is soluble in water (90 mg/mL) and DMSO (55 mg/mL) .

Safety And Hazards

According to the Material Safety Data Sheet of 9-Ethyladenine, it is not a hazardous substance or mixture .

Future Directions

9-Ethyladenine has been demonstrated to be a useful template for further development of high-affinity antagonists with distinct receptor selectivity profiles . It has significant potential as a drug target .

properties

IUPAC Name

9-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIPLRMGAXZWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181616
Record name 9-Ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyladenine

CAS RN

2715-68-6
Record name 9-Ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethyladenine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Coupling of 2b with adenine in THF in the presence of Ph3P and DEAD formed the desired N9 -substituted derivative 1a in only 5% yield. The low yield may be due to the insolubility of adenine in THF. After replacement of THF with DMF, compound 1a was produced in 43% yield without any detection of the N7 - derivative or the N9 -ethyladenine.
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43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
D Spivak, MA Gilmore, KJ Shea - Journal of the American …, 1997 - ACS Publications
An investigation of 9-ethyladenine (9-EA) imprinted polymers has provided insight into the origins of binding and recognition by imprinted polymers. Porogens and polymerization …
Number of citations: 310 pubs.acs.org
KV Catalan, DJ Mindiola, DL Ward… - Inorganic …, 1997 - ACS Publications
The new cationic complex cis-Rh 2 (μ-DTolF) 2 (CH 3 CN) 6 ][BF 4 ] 2 (1) was prepared and reacted with the purine 9-ethyladenine to afford the novel compound cis-[Rh 2 (μ-DTolF) 2 (μ…
Number of citations: 72 pubs.acs.org
J Matsui, M Higashi, T Takeuchi - Journal of the American …, 2000 - ACS Publications
… As a model ligand, 9-ethyladenine (9EA) was selected because of its biologically … Figure 1 Schematic representation of molecular imprinting of 9-ethyladenine (9EA) using 5,10,15-tris(4-…
Number of citations: 163 pubs.acs.org
KN Klotz, S Kachler, C Lambertucci, S Vittori… - Naunyn-Schmiedeberg's …, 2003 - Springer
… In summary, we present a series of 2- and 8-substituted 9-ethyladenine derivatives with compounds selective for A 1 , A 2A , and A 3 receptors. In order to achieve subtype selectivity for …
Number of citations: 48 link.springer.com
U Skogsberg, C Meyer, J Rehbein, G Fischer… - Polymer, 2007 - Elsevier
… between 9-ethyladenine and a 9-ethyladenine molecularly imprinted polymer, and a non-imprinted polymer, respectively, both are copolymers of methacrylic acid and ethyleneglycol …
Number of citations: 38 www.sciencedirect.com
Y Roselló, M Benito, N Bagués, N Martínez… - Crystal Growth & …, 2020 - ACS Publications
… In this work we report the use of this modified nucleobase, 9-ethyladenine, as building block molecule … The molecular structures of 9-ethyladenine (9ETADE) and the coformers used are …
Number of citations: 8 pubs.acs.org
M Melchart, A Habtemariam, S Parsons… - Journal of inorganic …, 2007 - Elsevier
… -, aqua-, 9-ethylguanine- and 9-ethyladenine-adducts are reported. Structural features which … (6), where acac=acetylacetonate and 9EtA=9-ethyladenine, a rare example of a ruthenium …
Number of citations: 48 www.sciencedirect.com
AJ Pawłowicz, T Munter, KD Klika, L Kronberg - Bioorganic chemistry, 2006 - Elsevier
… resulted in the creation of at least four diastereoisomers for the adduct made up of two fused rings, therefore, for identification and assignment of the products, 9-ethyladenine was used …
Number of citations: 27 www.sciencedirect.com
HS Shieh, D Voet - … Section B: Structural Crystallography and Crystal …, 1976 - scripts.iucr.org
Crystals of the hydrogen-bonded complex 8-bromo-9-ethyladenine--cyanuric acid monohydrate, C10Ht3BrNsO4, have the space group P21 with unit-cell parameters a= 4.932 (4), b= …
Number of citations: 20 scripts.iucr.org
YC Huang, CC Lin, CY Liu - Electrophoresis, 2004 - Wiley Online Library
… In this work, 9-ethyladenine (9-EA) was chosen as the template molecule. Due to the high cost of the commercial reagent (USA $ 73.40/25 mg), its preparation was carried out following …

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